molecular formula C19H18N6O2S B2405956 N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide CAS No. 1210726-76-3

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2405956
CAS No.: 1210726-76-3
M. Wt: 394.45
InChI Key: GYRQPRIHDPGRJN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, one millimole of tricyanopyridine and 1.2 mmol of iodopropane were dissolved in 20 mL of acetonitrile, refluxed for 15 h, and the 3-cyano-1-propylpyridin-1-ium was obtained after vacuum filtration . The product of the previous step (1 mmol) was dissolved in 40 mL acetone, and then 2 mmol phenyl magnesium bromide was added drop by drop under the condition of avoiding light .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, the crystal structure of 6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile was reported . The molecular structure was shown in the figure provided in the source .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known to be involved in a broad range of chemical and biological properties .


Physical and Chemical Properties Analysis

Indole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antibacterial Activity

Research has highlighted the potential of novel analogs containing the benzo[d]thiazole moiety, similar to the compound , for promising antibacterial activities. A study by Palkar et al. (2017) designed and synthesized novel Schiff bases of pyrazol-5-one derivatives derived from a 2-aminobenzothiazole nucleus, showing significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis without cytotoxic effects on mammalian cells. This research indicates the compound's relevance in developing new antibacterial agents (Palkar et al., 2017).

Anticancer Potential

The synthesis and biological evaluation of pyrazolopyrimidine derivatives have shown anticancer activities. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines that demonstrated significant anticancer and anti-5-lipoxygenase activities, suggesting potential therapeutic applications in cancer treatment (Rahmouni et al., 2016).

Anti-Inflammatory Applications

Another study explored the synthesis of thiazolo[3,2-a]pyrimidine derivatives, which exhibited anti-inflammatory activities. This research showcases the therapeutic potential of such compounds in treating inflammation-related disorders, with some derivatives showing moderate anti-inflammatory activity at certain dosages (Tozkoparan et al., 1999).

Antitumor and Antioxidant Activities

The novel synthesis of derivatives like benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone has been linked to anti-inflammatory and analgesic agents. These compounds demonstrated high inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory effects, hinting at their potential as anticancer and antioxidant agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Research into the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides has shown these compounds to be more active than reference drugs against Proteus vulgaris and Pseudomonas aeruginosa. This indicates the compound's utility in developing new antimicrobial agents (Kolisnyk et al., 2015).

Safety and Hazards

The safety and hazards of similar compounds have been studied . For instance, some derivatives of 1, 3-diazole have been reported to show anti-inflammatory and analgesic activities along with ulcerogenic index .

Future Directions

Given the broad range of biological activities exhibited by similar compounds, there is potential for further exploration and development of new therapeutic agents . The development of a new drug that overcomes the increasing public health problems due to antimicrobial resistance (AMR) in drug therapy is necessary .

Properties

IUPAC Name

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-3-6-12-10-16(26)23-19(20-12)25-15(9-11(2)24-25)22-17(27)18-21-13-7-4-5-8-14(13)28-18/h4-5,7-10H,3,6H2,1-2H3,(H,22,27)(H,20,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRQPRIHDPGRJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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